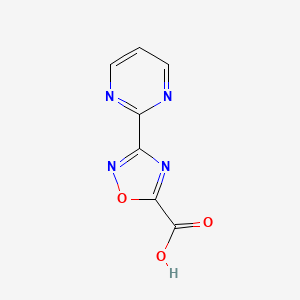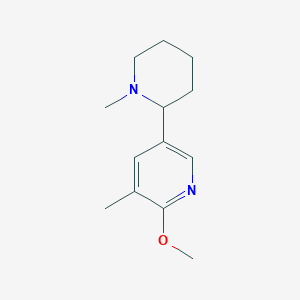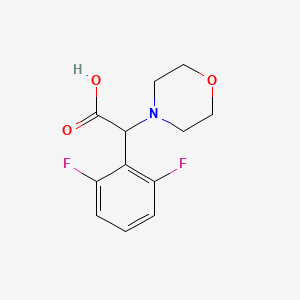
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-溴-4-肼基-5-(吡咯烷-1-基磺酰基)吡啶是一种结构独特的复杂有机化合物,其结构包含一个溴原子、一个肼基和一个连接到吡啶环上的吡咯烷-1-基磺酰基。
准备方法
合成路线和反应条件
3-溴-4-肼基-5-(吡咯烷-1-基磺酰基)吡啶的合成通常涉及多个步骤,从吡啶环的制备开始,然后进行官能化。常见的合成路线包括:
溴化: 在吡啶环上引入溴原子。
肼化: 添加肼基。
磺酰化: 连接吡咯烷-1-基磺酰基。
每一步都需要特定的反应条件,例如使用催化剂、溶剂和温度控制,以确保获得所需产物,并具有高纯度和高收率。
工业生产方法
该化合物的工业生产可能涉及扩大实验室合成方法的规模,优化大批量反应条件,并确保符合安全和环境法规。连续流动合成和自动化反应器等技术可用于提高效率和可重复性。
化学反应分析
反应类型
3-溴-4-肼基-5-(吡咯烷-1-基磺酰基)吡啶可以进行各种化学反应,包括:
氧化: 将肼基转化为其他官能团。
还原: 还原溴原子或其他官能团。
取代: 用其他取代基替换溴原子。
常见试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和亲核试剂(例如胺)。反应条件,例如温度、溶剂和pH必须小心控制,以实现所需的转化。
主要产物
这些反应形成的主要产物取决于使用的特定试剂和条件。例如,肼基的氧化可能会生成叠氮化物或腈,而溴原子的取代可能会导致各种取代的吡啶衍生物。
科学研究应用
3-溴-4-肼基-5-(吡咯烷-1-基磺酰基)吡啶在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为生化探针或抑制剂的潜力。
医学: 探索其潜在的治疗特性,例如抗癌或抗菌活性。
工业: 用于开发新材料或作为化学过程中的催化剂。
作用机制
3-溴-4-肼基-5-(吡咯烷-1-基磺酰基)吡啶的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能会与酶或受体结合,改变其活性,并导致各种生物学效应。确切的分子靶点和途径取决于特定的应用和使用环境。
相似化合物的比较
类似化合物
3-溴-5-(吡咯烷-1-基)吡啶: 结构类似,但缺少肼基和磺酰基。
3-(吡咯烷-1-基磺酰基)吡啶: 结构类似,但缺少溴和肼基。
独特性
3-溴-4-肼基-5-(吡咯烷-1-基磺酰基)吡啶由于其官能团的组合而独一无二,这赋予了其独特的化学和生物学特性。这种独特性使其成为各种研究应用的宝贵化合物,为开发新材料、药物和化学工艺提供了机会。
属性
分子式 |
C9H13BrN4O2S |
|---|---|
分子量 |
321.20 g/mol |
IUPAC 名称 |
(3-bromo-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H13BrN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13) |
InChI 键 |
LKYNDYBHFRHQPG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)
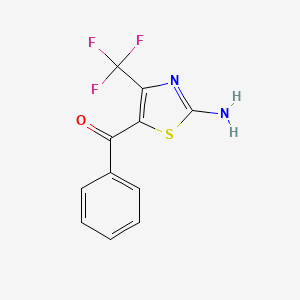
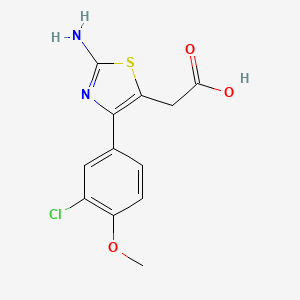
![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)

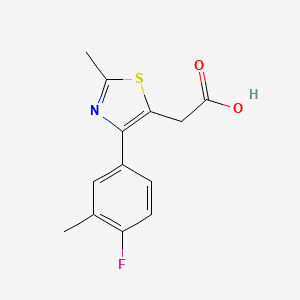
![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
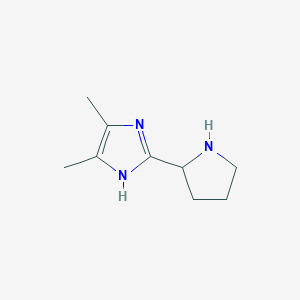

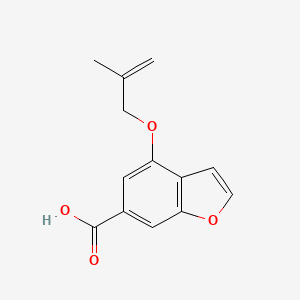
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
